Cas no 56515-89-0 (1-Carbethoxyazepan-4-one)

1-Carbethoxyazepan-4-one structure
1-Carbethoxyazepan-4-one structure
商品名:1-Carbethoxyazepan-4-one
CAS番号:56515-89-0
MF:C9H15NO3
メガワット:185.2203
MDL:MFCD07369215
CID:348653
PubChem ID:12666086

1-Carbethoxyazepan-4-one 化学的及び物理的性質

名前と識別子

    • 1-Carbethoxyazepan-4-one
    • 1H-Azepine-1-carboxylic acid, hexahydro-4-oxo-, ethyl ester
    • ethyl 4-oxoazepane-1-carboxylate
    • 4-Oxo-azepane-1-carboxylic acid ethyl ester
    • SCHEMBL4516367
    • MFCD07369215
    • AKOS006285818
    • ethyl hexahydro-4-oxo-1H-azepine-1-carboxylate
    • SCHEMBL9693962
    • CS-0322912
    • Ethyl4-Oxoazepane-1-carboxylate
    • ethyl 4-oxo-azepan-1-carboxylate
    • ethyl hexahydro-4-oxoazepine-1-carboxylate
    • AS-47320
    • FT-0664247
    • 56515-89-0
    • AM85377
    • F13246
    • DTXSID50506188
    • IBUMPBFHLUYONP-UHFFFAOYSA-N
    • SB37696
    • 4-Oxoazepane-1-carboxylic Acid Ethyl Ester
    • MDL: MFCD07369215
    • インチ: InChI=1S/C9H15NO3/c1-2-13-9(12)10-6-3-4-8(11)5-7-10/h2-7H2,1H3
    • InChIKey: IBUMPBFHLUYONP-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)N1CCCC(=O)CC1

計算された属性

  • せいみつぶんしりょう: 185.10500
  • どういたいしつりょう: 185.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 46.6Ų

じっけんとくせい

  • PSA: 46.61000
  • LogP: 1.13580

1-Carbethoxyazepan-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM244457-1g
Ethyl 4-oxoazepane-1-carboxylate
56515-89-0 97%
1g
$*** 2023-05-30
TRC
C175905-100mg
1-Carbethoxyazepan-4-one
56515-89-0
100mg
$ 293.00 2023-04-18
eNovation Chemicals LLC
D269696-10g
4-Oxo-azepane-1-carboxylic acid ethyl ester
56515-89-0 95%
10g
$980 2024-08-03
Chemenu
CM244457-1g
Ethyl 4-oxoazepane-1-carboxylate
56515-89-0 97%
1g
$708 2021-06-09
TRC
C175905-2g
1-Carbethoxyazepan-4-one
56515-89-0
2g
$ 1659.00 2023-04-18
TRC
C175905-500mg
1-Carbethoxyazepan-4-one
56515-89-0
500mg
$ 781.00 2023-04-18
eNovation Chemicals LLC
Y1008977-250mg
4-Oxo-azepane-1-carboxylic acid ethyl ester
56515-89-0 95%
250mg
$455 2024-07-28
eNovation Chemicals LLC
Y1008977-100mg
4-Oxo-azepane-1-carboxylic acid ethyl ester
56515-89-0 95%
100mg
$285 2024-07-28
abcr
AB462973-100mg
1-Carbethoxyazepan-4-one; .
56515-89-0
100mg
€461.60 2025-02-21
eNovation Chemicals LLC
Y1008977-500mg
4-Oxo-azepane-1-carboxylic acid ethyl ester
56515-89-0 95%
500mg
$665 2025-02-20

1-Carbethoxyazepan-4-one 関連文献

1-Carbethoxyazepan-4-oneに関する追加情報

Introduction to 1-Carbethoxyazepan-4-one (CAS No. 56515-89-0)

1-Carbethoxyazepan-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 56515-89-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic ketone derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound belongs to the azepane class, characterized by a seven-membered nitrogen-containing ring, which contributes to its distinct chemical behavior and reactivity. The presence of an ester group at the 1-position and a ketone functionality at the 4-position further enhances its versatility, making it a valuable scaffold for synthetic chemists and pharmacologists.

The synthesis of 1-Carbethoxyazepan-4-one involves multi-step organic transformations, typically starting from readily available precursors such as azepane or its derivatives. The introduction of the carbethoxy group at the 1-position and the formation of the ketone at the 4-position require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation, nucleophilic substitution, and oxidation reactions, are often employed to achieve these transformations efficiently. The compound's stability under various conditions makes it suitable for further functionalization, allowing researchers to explore diverse chemical modifications.

In recent years, 1-Carbethoxyazepan-4-one has been studied for its pharmacological potential. Its structural motif is reminiscent of several bioactive molecules, suggesting that it may exhibit properties such as receptor binding affinity or enzyme inhibition. Preliminary computational studies have indicated that this compound could interact with specific targets in biological systems, making it a candidate for further investigation in drug discovery programs. The azepane ring is known for its ability to mimic natural bioactive scaffolds, which could enhance drug-like characteristics such as solubility, metabolic stability, and cell permeability.

One of the most intriguing aspects of 1-Carbethoxyazepan-4-one is its potential role in modulating neurological pathways. Research has shown that azepane derivatives can influence neurotransmitter systems, particularly those involved in cognitive function and pain perception. The carbethoxy group may contribute to favorable pharmacokinetic profiles by enhancing lipophilicity while maintaining water solubility. This balance is crucial for achieving optimal bioavailability and therapeutic efficacy. Additionally, the ketone functionality provides a site for further derivatization, enabling the creation of analogs with tailored biological activities.

The compound's utility extends beyond traditional pharmaceutical applications. In material science, derivatives of 1-Carbethoxyazepan-4-one have been explored for their potential use in polymer chemistry and as intermediates in specialty chemical synthesis. The rigid seven-membered ring structure offers stability and rigidity, which can be beneficial in designing high-performance materials. Furthermore, the presence of functional groups like the ester allows for cross-linking reactions, facilitating the development of novel polymeric architectures with specific properties.

Recent advancements in green chemistry have also highlighted the importance of sustainable synthetic routes for compounds like 1-Carbethoxyazepan-4-one. Researchers are increasingly focusing on methodologies that minimize waste and reduce environmental impact. Catalytic processes, solvent-free reactions, and microwave-assisted synthesis are among the techniques being employed to achieve these goals. Such innovations not only improve efficiency but also align with global efforts to promote sustainable industrial practices.

The future prospects of 1-Carbethoxyazepan-4-one are promising, with ongoing studies aimed at elucidating its full spectrum of biological activities. High-throughput screening campaigns are being conducted to identify new therapeutic applications, while structure-activity relationship (SAR) studies are helping to optimize its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this field.

In conclusion,1-Carbethoxyazepan-4-one (CAS No. 56515-89-0) represents a fascinating compound with diverse potential applications in pharmaceuticals and materials science. Its unique structural features and functional groups make it a versatile scaffold for further exploration. As research continues to uncover new insights into its properties and applications,1-Carbethoxyazepan-4-one is poised to play a significant role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:56515-89-0)1-Carbethoxyazepan-4-one
A1038921
清らかである:99%
はかる:1g
価格 ($):490.0